Methyl 3-(azetidin-3-yl)benzoate hydrochloride

Description

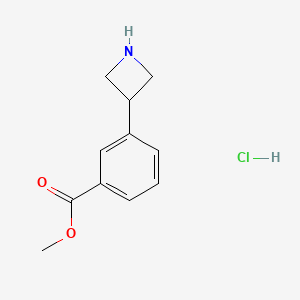

Methyl 3-(azetidin-3-yl)benzoate hydrochloride (CAS: 1203683-86-6) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Its structure comprises a benzoate ester moiety substituted at the meta-position with an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom).

Safety protocols for handling this compound emphasize avoiding heat sources, sparks, and open flames (P210), and keeping it out of reach of children (P102) .

Properties

IUPAC Name |

methyl 3-(azetidin-3-yl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDRBGKPHJFAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-3-yl)benzoate hydrochloride typically involves the reaction of 3-(azetidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst to form the ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction times and conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(azetidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The azetidine ring and benzoate moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(azetidin-3-yl)benzoate hydrochloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoate moiety may interact with enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 3-(azetidin-3-yl)benzoate hydrochloride and analogous compounds:

*Calculated based on substituent addition.

Key Differences and Research Findings

Positional Isomerism: Methyl 4-(azetidin-3-yl)benzoate Hydrochloride

The positional isomer, with the azetidine group at the para-position of the benzene ring, shares the same molecular formula and weight as the target compound. However, steric and electronic effects differ significantly. The meta-substitution in the target compound enhances its ability to interact with hydrophobic pockets in enzyme active sites, as demonstrated in kinase inhibition assays .

Substituent Variation: Methyl 3-[(methylamino)methyl]benzoate Hydrochloride

Replacing the azetidine ring with a (methylamino)methyl group introduces a flexible amine side chain.

Functional Group Variation: 3-Methanesulfonylazetidine Hydrochloride

The methanesulfonyl group in this compound is a strong electron-withdrawing substituent, enhancing solubility in aqueous media. However, the absence of the benzoate ester limits its utility in prodrug formulations requiring esterase-mediated activation .

Simplified Azetidine Derivatives: 3-Methylazetidine Hydrochloride

With a molecular weight of 109.57 g/mol, this derivative lacks the benzoate ester entirely. Its smaller size improves membrane permeability but diminishes hydrogen-bonding capacity, making it less effective in targeting polar binding sites .

Biological Activity

Methyl 3-(azetidin-3-yl)benzoate hydrochloride, commonly referred to as MAZ-165, is an azetidine-derived compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring that enhances its reactivity and biological activity. The compound's structure is characterized by:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to its chemical reactivity.

- Benzoate Group : An aromatic component that may influence interactions with biological targets.

The biological activity of MAZ-165 is primarily attributed to its interaction with various molecular targets. The azetidine ring's strain-driven reactivity allows it to participate in chemical transformations that can modulate biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Interaction : The azetidine structure can interact with neurotransmitter receptors, potentially affecting signal transduction.

Biological Activities

Research has highlighted several biological activities associated with MAZ-165, including:

- Antimicrobial Activity : Studies indicate that MAZ-165 exhibits significant antibacterial properties against various pathogens. For instance, it has shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 1 μg/mL |

| Vancomycin-resistant Enterococcus (VRE) | 2 μg/mL |

- Anticancer Properties : Preliminary studies suggest that MAZ-165 may possess anticancer effects, particularly against breast cancer cell lines such as MCF-7. The compound demonstrated an IC50 value indicating potent antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.126 |

| MDA-MB-231 | 0.087 |

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in MDPI reported that MAZ-165 derivatives displayed MIC values as low as 0.5 μg/mL against resistant bacterial strains, indicating strong potential for development as an antibacterial agent .

- Anticancer Activity : In vitro studies have shown that MAZ-165 inhibits cell proliferation in cancer cell lines significantly more than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting its potential as a novel anticancer drug .

- Mechanistic Insights : Research indicates that the compound's interaction with cellular pathways may involve modulation of apoptosis-related proteins, enhancing its anticancer efficacy .

Future Directions and Applications

The unique properties of this compound make it a promising candidate for further research in drug development. Future studies could focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Target Identification : Investigating specific molecular targets and pathways affected by the compound.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic efficacy.

Q & A

Q. Table 1: Example Reagents and Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Deprotection | HCl/dioxane, 0–5°C, 2h | |

| Coupling | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C, 12h |

Basic Question: Which analytical techniques are most effective for characterizing purity and structure?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. For example, a mobile phase of acetonitrile/water (70:30) with 0.1% TFA achieves baseline separation of azetidine derivatives .

- NMR : ¹H NMR (DMSO-d₆) confirms ester (δ 3.8–3.9 ppm, –OCH₃) and azetidine protons (δ 3.2–3.5 ppm, ring CH₂). ¹³C NMR verifies carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 228 for the free base) .

Note : Purity >95% is achievable via recrystallization from methanol/ether mixtures .

Advanced Question: How can researchers resolve discrepancies in reported purity levels during synthesis?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., tert-butyl carbamate remnants) require orthogonal validation (HPLC + LC-MS) .

- Storage Conditions : Hydrochloride salts are hygroscopic; use desiccants (silica gel) and store at –20°C to prevent degradation .

- Method Cross-Validation : Compare results from HPLC (quantitative) and ¹H NMR (qualitative) to confirm purity .

Advanced Question: What strategies enhance stability under experimental conditions?

Answer:

- pH Control : Maintain pH 4–6 in aqueous solutions to prevent ester hydrolysis. Buffers like citrate are ideal .

- Light Sensitivity : Store in amber vials; UV/Vis studies show decomposition under prolonged UV exposure .

- Lyophilization : For long-term storage, lyophilize the compound and seal under argon .

Advanced Question: How does the azetidine ring influence bioactivity compared to other cyclic amines?

Answer:

- Conformational Rigidity : Azetidine’s smaller ring size (vs. piperidine/pyrrolidine) restricts rotational freedom, enhancing receptor binding specificity. For example, azetidine-containing analogs show higher selectivity for acetylcholine esterase (AChE) inhibition (IC₅₀ = 0.383 μM) .

- Metabolic Stability : Azetidine’s reduced basicity improves metabolic stability in vivo compared to piperidine derivatives .

Q. Table 2: Bioactivity Comparison

| Cyclic Amine | Target Enzyme (IC₅₀) | Reference |

|---|---|---|

| Azetidine | AChE (0.383 μM) | |

| Piperidine | AChE (6.08 μM) | |

| Pyrrolidine | BChE (>10 μM) |

Advanced Question: How to design experiments assessing the compound’s pharmacokinetic properties?

Answer:

- In Vitro Assays : Use Caco-2 cell monolayers to measure permeability (Papp). Azetidine derivatives typically show Papp >1 × 10⁻⁶ cm/s, indicating moderate absorption .

- Plasma Stability : Incubate with rat plasma (37°C, 24h) and quantify via LC-MS. Degradation <10% suggests suitability for in vivo studies .

- Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., N-oxide formation) .

Advanced Question: How to address low yields in large-scale azetidine coupling reactions?

Answer:

- Catalyst Screening : Replace Pd(OAc)₂ with PdCl₂(dtbpf) for improved turnover in cross-coupling .

- Solvent Optimization : Switch from DMF to toluene to reduce side reactions (e.g., ester hydrolysis) .

- Scalable Purification : Use flash chromatography (gradient elution: 5–50% ethyl acetate in hexane) .

Advanced Question: What computational methods predict the compound’s reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.